molecular formula C15H22O2 B13448266 (-)-Cadin-4,10(15)-dien-11-oic acid

(-)-Cadin-4,10(15)-dien-11-oic acid

Cat. No.: B13448266
M. Wt: 234.33 g/mol
InChI Key: DTPZSZZVUKXNSJ-MGPQQGTHSA-N
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Description

(-)-Cadin-4,10(15)-dien-11-oic acid: is a naturally occurring sesquiterpenoid acid. It is part of the cadinene family, which is known for its presence in essential oils and its role in the fragrance industry. This compound is characterized by its unique structure, which includes a cadinane skeleton with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cadin-4,10(15)-dien-11-oic acid typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as essential oils. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Cadin-4,10(15)-dien-11-oic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups, often using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones and aldehydes

    Reduction: Alcohols and aldehydes

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: In chemistry, (-)-Cadin-4,10(15)-dien-11-oic acid is used as a precursor for the synthesis of more complex sesquiterpenoids. It serves as a building block in organic synthesis due to its reactive functional groups.

Biology: Biologically, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It is often included in studies investigating the bioactivity of essential oils.

Medicine: In medicine, this compound is explored for its therapeutic potential. Its derivatives are being researched for their ability to modulate biological pathways involved in inflammation and microbial infections.

Industry: Industrially, the compound is valuable in the fragrance industry due to its aromatic properties. It is also used in the formulation of natural insect repellents and other bioactive products.

Mechanism of Action

The mechanism of action of (-)-Cadin-4,10(15)-dien-11-oic acid involves its interaction with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s hydrophobic cadinane skeleton allows it to interact with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

    Cadinene: Another member of the cadinene family, known for its presence in essential oils.

    Farnesol: A sesquiterpenoid alcohol that shares a similar biosynthetic pathway.

    Nerolidol: A sesquiterpenoid alcohol with similar structural features.

Uniqueness: (-)-Cadin-4,10(15)-dien-11-oic acid is unique due to its specific cadinane skeleton and the presence of a carboxylic acid group. This combination of features gives it distinct chemical reactivity and biological activity compared to other sesquiterpenoids.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4aS,8R,8aS)-5-methylidene-8-propan-2-yl-4,4a,6,7,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8-9,12-14H,3-7H2,1-2H3,(H,16,17)/t12-,13-,14-/m1/s1

InChI Key

DTPZSZZVUKXNSJ-MGPQQGTHSA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)O

Canonical SMILES

CC(C)C1CCC(=C)C2C1C=C(CC2)C(=O)O

Origin of Product

United States

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